molecular formula C8H6N2O2 B2820199 5-Cyano-4-methylpyridine-2-carboxylic acid CAS No. 1427082-88-9

5-Cyano-4-methylpyridine-2-carboxylic acid

Cat. No.: B2820199
CAS No.: 1427082-88-9
M. Wt: 162.148
InChI Key: QGIJIDOYAVPCLN-UHFFFAOYSA-N
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Description

5-Cyano-4-methylpyridine-2-carboxylic acid: is an organic compound with the molecular formula C8H6N2O2 It is a derivative of pyridine, characterized by the presence of a cyano group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration and Subsequent Reactions

      Starting Material: 4-methylpyridine.

      Nitration: The nitration of 4-methylpyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of 4-methyl-2-nitropyridine.

      Reduction: The nitro group can be reduced to an amino group using hydrogenation over a palladium catalyst or by using reducing agents like iron and hydrochloric acid.

      Diazotization and Cyanation: The amino group is then diazotized using sodium nitrite and hydrochloric acid, followed by cyanation using copper(I) cyanide to introduce the cyano group at the 5-position.

      Oxidation: Finally, the methyl group is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Direct Cyanation

      Starting Material: 4-methyl-2-pyridinecarboxylic acid.

      Cyanation: Direct cyanation can be performed using reagents like cyanogen bromide in the presence of a base to introduce the cyano group at the 5-position.

Industrial Production Methods

Industrial production of 5-cyano-4-methylpyridine-2-carboxylic acid typically involves large-scale nitration, reduction, and cyanation processes, optimized for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidation of the methyl group to a carboxylic acid.

  • Reduction

      Reagents: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

      Conditions: Hydrogenation under pressure or reflux with reducing agents.

      Products: Reduction of nitro groups to amino groups.

  • Substitution

      Reagents: Sodium nitrite, hydrochloric acid, copper(I) cyanide.

      Conditions: Diazotization followed by cyanation.

      Products: Introduction of cyano groups.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Cyanation: Sodium nitrite, hydrochloric acid, copper(I) cyanide.

    Oxidation: Potassium permanganate, chromium trioxide.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: Used in the study of enzyme interactions and metabolic pathways.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-cyano-4-methylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine-2-carboxylic acid: Lacks the cyano group, resulting in different chemical reactivity and applications.

    5-Cyano-2-methylpyridine: Similar structure but with the carboxylic acid group replaced by a methyl group, affecting its solubility and reactivity.

    5-Cyano-4-methylpyridine:

Uniqueness

5-Cyano-4-methylpyridine-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-cyano-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-2-7(8(11)12)10-4-6(5)3-9/h2,4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIJIDOYAVPCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427082-88-9
Record name 5-cyano-4-methylpyridine-2-carboxylic acid
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